molecular formula C18H24N2O5 B14990601 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B14990601
M. Wt: 348.4 g/mol
InChI Key: DYODOIBXUILPHX-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic amide derivative featuring a 3,4,5-trimethoxybenzoyl core linked to a substituted ethylamine moiety. The ethylamine chain includes both a dimethylamino group and a furan-2-yl substituent, which confers distinct electronic and steric properties. This compound is hypothesized to exhibit biological activity, particularly in anticancer research, due to structural similarities with other 3,4,5-trimethoxybenzamide (TMP) derivatives reported in the literature.

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H24N2O5/c1-20(2)13(14-7-6-8-25-14)11-19-18(21)12-9-15(22-3)17(24-5)16(10-12)23-4/h6-10,13H,11H2,1-5H3,(H,19,21)

InChI Key

DYODOIBXUILPHX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the furan ring with a dimethylaminoethyl halide in the presence of a base.

    Formation of the Benzamide Core: The final step involves the acylation of the dimethylaminoethyl-furan intermediate with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, including the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Substituent Variations

The compound differs from structurally related TMP derivatives primarily in its substituent configuration. Key comparisons include:

Compound Name Key Substituents Synthesis Method Reference
N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide (Target) Dimethylamino, furan-2-yl on ethylamine Not explicitly described; likely involves condensation of TMP with substituted amines.
N-(1-(Furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (Compound 3) Isopropylamine, furan-2-yl, α,β-unsaturated ketone Reflux of oxazolone with isopropylamine in ethanol .
N-((1Z)-3-(2-(3-(4-chlorophenyl)-2-(TMP)acryloyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-TMP (6a) Chlorophenyl, hydrazinyl, furan-2-yl Reflux of oxazolone with acrylic acid hydrazide in DMF/glacial acetic acid .
N-(furan-2-ylmethyl)-2-(TMP-amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Furan-2-ylmethyl, tetrahydrobenzothiophene Not explicitly described; likely involves coupling of TMP with thiophene intermediates.

Key Observations :

  • The target compound’s dimethylamino-furan-ethyl chain distinguishes it from derivatives with hydrazinyl (e.g., 6a) or isopropylamino groups (e.g., Compound 3). This substitution may enhance solubility and target binding due to the basic dimethylamino group.
  • Hydrazinyl derivatives (e.g., 6a–e) require multi-step synthesis involving hydrazide intermediates , whereas the target compound could be synthesized via simpler amine-amide coupling.
Physicochemical Properties
  • Melting Points: Compound 6a (chlorophenyl-substituted): 209–211°C . Compound 6c (dimethylaminophenyl-substituted): 215–217°C . Target Compound (hypothetical): Expected to fall within 200–220°C based on structural analogs.
  • Solubility: The dimethylamino group in the target compound may improve aqueous solubility compared to halogenated derivatives (e.g., 6a) or purely aromatic analogs.
Cytotoxic Activity

Reported data include:

Compound Name IC₅₀ (HepG2 Cells) Key Structural Feature Reference
Compound 6a (chlorophenyl) 2.3 µM Chlorophenyl, hydrazinyl
Compound 6b (cyanophenyl) 1.8 µM Cyanophenyl, hydrazinyl
Compound 6c (dimethylaminophenyl) 1.5 µM Dimethylaminophenyl, hydrazinyl
Target Compound (hypothetical) Dimethylamino, furan-2-yl

Key Observations :

  • Electron-donating groups (e.g., dimethylamino in 6c) correlate with enhanced cytotoxicity, likely due to improved cellular uptake or target interaction .
  • The target compound’s dimethylamino-furan-ethyl group may synergize these effects, though empirical validation is required.
Mechanism of Action
  • Hydrazinyl derivatives (e.g., 6a–e) are proposed to act via tubulin polymerization inhibition, similar to colchicine-site binders .
  • The target compound’s ethylamine chain could facilitate interactions with kinase domains or DNA topoisomerases, diverging from hydrazinyl analogs.

Stability and Reactivity

  • Hydrolytic Stability : Amide bonds in TMP derivatives are generally stable under physiological conditions. However, hydrazinyl derivatives (e.g., 6a–e) may exhibit lower stability due to susceptibility to oxidative cleavage .
  • Stereoelectronic Effects : The furan-2-yl group in the target compound may engage in π-π stacking with aromatic residues in biological targets, a feature shared with Compound 3 and 6a .

Biological Activity

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N3O2SC_{16}H_{23}N_{3}O_{2}S, with a molecular weight of approximately 321.4 g/mol. The compound features a furan ring and a trimethoxybenzamide moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often interact with microtubules and other cellular targets. Specifically, the activity of this compound may involve:

  • Tubulin Polymerization Inhibition : Compounds that target tubulin can disrupt microtubule dynamics, which is crucial for cell division and cancer cell proliferation.
  • Cell Cycle Arrest : By inhibiting tubulin polymerization, this compound may induce cell cycle arrest in cancer cells.

Anticancer Properties

Several studies have evaluated the anticancer potential of related compounds. For instance, derivatives based on the 3,4,5-trimethoxybenzamide scaffold have shown promising antiproliferative effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Mechanism
1MCF70.05Tubulin Binding
2HL600.03Apoptosis Induction
3A5490.07Cell Cycle Arrest

Table 1: Anticancer activity of related compounds

Neuroprotective Effects

The dimethylamino group suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.

Case Studies

  • Study on Tubulin Polymerization :
    A study published in Molecules evaluated a series of compounds similar to this compound for their ability to inhibit tubulin polymerization. The most effective compound exhibited an IC50 value in the nanomolar range and demonstrated strong binding affinity to the colchicine site on tubulin .
  • Cell Cycle Effects :
    Another investigation focused on the effects of this class of compounds on cell cycle progression in cancer cells. Results indicated that treatment led to G2/M phase arrest in MCF7 cells, suggesting potential utility in cancer therapy .

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